molecular formula C19H18O3 B13133541 1-Hydroxy-2-pentylanthracene-9,10-dione CAS No. 81755-71-7

1-Hydroxy-2-pentylanthracene-9,10-dione

Cat. No.: B13133541
CAS No.: 81755-71-7
M. Wt: 294.3 g/mol
InChI Key: OUYVVPGKUYBUAU-UHFFFAOYSA-N
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Description

1-Hydroxy-2-pentylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the first position and a pentyl group at the second position on the anthracene-9,10-dione structure. It has a molecular formula of C19H18O3 and a molecular weight of 294.34 g/mol . Anthracene derivatives have been widely studied for their photophysical properties and applications in various fields, including organic electronics and photochemistry .

Preparation Methods

The synthesis of 1-Hydroxy-2-pentylanthracene-9,10-dione typically involves the reaction of valeraldehyde with 1-hydroxyanthraquinone under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-Hydroxy-2-pentylanthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-2-pentylanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-pentylanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. It can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light, which can induce cell damage and apoptosis. This property is particularly useful in photodynamic therapy for cancer treatment . The compound’s ability to intercalate into DNA and disrupt cellular processes is also being investigated.

Comparison with Similar Compounds

1-Hydroxy-2-pentylanthracene-9,10-dione can be compared with other anthracene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

81755-71-7

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

1-hydroxy-2-pentylanthracene-9,10-dione

InChI

InChI=1S/C19H18O3/c1-2-3-4-7-12-10-11-15-16(17(12)20)19(22)14-9-6-5-8-13(14)18(15)21/h5-6,8-11,20H,2-4,7H2,1H3

InChI Key

OUYVVPGKUYBUAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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